ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyridyl group, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is often synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyridyl Group: The pyridyl group is introduced via nucleophilic substitution reactions.
Functional Group Modifications: Various functional groups, such as the cyano and propylamino groups, are incorporated through specific reactions like alkylation and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert specific functional groups, such as the cyano group, into amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(METHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-2-(propylamino)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-5-7-20-18-22-14(15(26-18)17(23)24-6-2)10-25-16-13(9-19)11(3)8-12(4)21-16/h8H,5-7,10H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZXFAHIJDDWLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(S1)C(=O)OCC)CSC2=C(C(=CC(=N2)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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